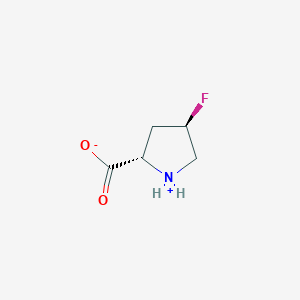

trans-4-Fluoroproline

Description

trans-4-Fluoroproline (TFP) is a fluorinated analogue of the natural amino acid proline, where a fluorine atom replaces the hydrogen at the C4 position in the trans configuration. This modification introduces steric and electronic effects that alter the conformational preferences of the pyrrolidine ring and adjacent amide bonds. TFP is widely used in peptide and protein engineering to modulate stability, folding, and biological activity .

Properties

IUPAC Name |

(2S,4R)-4-fluoropyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C[NH2+]C1C(=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-61-1 | |

| Record name | (4R)-4-Fluoro-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-Fluoroproline can be synthesized through various methods. One common approach involves the fluorination of proline derivatives. For instance, the fluorination of 4-hydroxyproline using diethylaminosulfur trifluoride (DAST) can yield trans-4-fluoroproline . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of trans-4-fluoroproline on a larger scale would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Fluoroproline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Isomerization: The compound can undergo cis-trans isomerization, which is influenced by the presence of the fluorine atom.

Common Reagents and Conditions:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor, N-fluorobenzenesulfonimide (NFSI).

Solvents: Common solvents used include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives .

Scientific Research Applications

Protein Chemistry

Conformational Studies

Trans-4-Fluoroproline is utilized as a conformational probe in peptide and protein studies. Its incorporation into peptides can influence the stability and folding kinetics of proteins. For instance, studies have shown that trans-4-FPro stabilizes the Cγ-exo ring pucker and favors the trans conformation, enhancing protein stability. This has been demonstrated in experiments involving ubiquitin, where the incorporation of trans-4-FPro resulted in increased thermal stability compared to wild-type ubiquitin .

Protein Folding Kinetics

The presence of trans-4-FPro can significantly affect the isomerization rates of peptide bonds adjacent to proline residues, thereby influencing protein folding kinetics. Research indicates that modifying proline with a fluorine substituent alters the rotational barriers between cis and trans isomers, which can limit the rate of protein folding . The implications of these findings are crucial for understanding protein dynamics and developing strategies for protein engineering.

Medicinal Chemistry

Drug Development

Trans-4-Fluoroproline has been explored in medicinal chemistry for its potential to enhance drug efficacy. Its unique electronic properties can modulate the biological activity of peptides. For example, studies have investigated the use of fluorinated prolines in designing peptide-based drugs that target specific biological pathways. The incorporation of trans-4-FPro into peptide sequences can lead to improved binding affinities and selectivity for target receptors .

Imaging Agents

In the field of medical imaging, cis- and trans-4-[18F]fluoro-l-proline have been developed as positron emission tomography (PET) imaging agents. These compounds are used to detect various diseases, including cancers and neurodegenerative disorders like Parkinson's disease. Their ability to image collagen biosynthesis abnormalities makes them valuable tools for diagnosing conditions such as liver cirrhosis and lung fibrosis .

Enantioselective Catalysis

Trans-4-Fluoroproline has also been investigated as an enantioselective catalyst in organic transformations. Research has demonstrated that both cis- and trans-4-fluoroprolines can catalyze a variety of reactions with notable enantioselectivity. This application highlights the versatility of fluorinated prolines in synthetic organic chemistry, providing new pathways for asymmetric synthesis .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Raines & Newberry (2016) | Explored conformational effects of 4-fluoroprolines on protein stability | Protein engineering and stability analysis |

| Budisa et al. (2011) | Demonstrated increased refolding rates in EGFP with 4-fluoroproline substitutions | Biochemical research on protein dynamics |

| Automated Radiosynthesis Study (2021) | Developed methods for synthesizing cis- and trans-4-[18F]fluoro-l-proline | Medical imaging applications |

Mechanism of Action

The mechanism by which trans-4-fluoroproline exerts its effects is primarily through its influence on protein conformation and stability. The fluorine atom induces a strong inductive effect, which enforces a particular pucker upon the pyrrolidine ring and biases the conformation of the preceding peptide bond . This can accelerate cis-trans prolyl peptide bond isomerization and enhance the overall stability of the protein .

Comparison with Similar Compounds

Impact on Receptor Binding and Bioactivity

Fluoroproline isomers exhibit divergent effects on peptide-receptor interactions:

- Example: Gastrin Hormone G17 Analogues

- Comparison with Hydroxyproline: trans-4-Hydroxyproline (Hyp), another proline derivative, enhances collagen stability via hydrogen bonding but lacks fluorine’s conformational control. In antimicrobial peptides, Hyp improves activity against MRSA, while TFP’s effects are context-dependent .

Effects on Ion Channel Function (Glycine and 5-HT3 Receptors)

Substitution of proline with fluoroprolines in ion channels reveals nuanced functional outcomes:

- Glycine Receptors (GlyR):

- At position P146 in GlyR, TFP substitution increased EC50 (112 µM vs. WT 50 µM), indicating reduced agonist sensitivity, while CFP decreased EC50 (40 µM) .

- In contrast, 3-methylproline (3MeP) and pipecolic acid (Pip) showed opposing effects, highlighting the unique role of fluorine’s electronic effects .

Table 2: EC50 Values for Proline Analogues in GlyR (P146 Substitution)

| Compound | EC50 (Gly, µM) | Amide Bias | Key Observation |

|---|---|---|---|

| WT Proline | 50 | Mixed | Baseline agonist sensitivity |

| trans-4-FPro | 112 | Trans | Reduced sensitivity (trans bias) |

| cis-4-FPro | 40 | Cis | Enhanced sensitivity (cis bias) |

| Pipecolic Acid | 30 | Cis | Strongest sensitivity enhancement |

Protein Stability and Structural Effects

Fluoroprolines modulate protein stability through combined steric, electronic, and conformational mechanisms:

- Taq DNA Polymerase Study:

- Comparison with Methylprolines: 2-Methylproline (2MeP) and 3-methylproline (3MeP) primarily affect steric bulk, with 2MeP increasing EC50 in GlyR (trans bias) and 3MeP decreasing it (cis bias) .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for trans-4-Fluoroproline studies?

- Methodological Answer : Align questions with unresolved issues, such as "Does trans-4-Fluoroproline enhance proteolytic resistance in peptide therapeutics?" Use PICO framework: Population (synthetic peptides), Intervention (fluoroproline incorporation), Comparison (native proline), Outcome (half-life in serum) .

Data Contradiction Analysis

- Example : Conflicting reports on trans-4-Fluoroproline's effect on collagen stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.